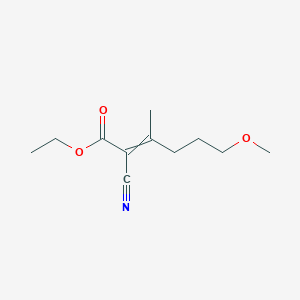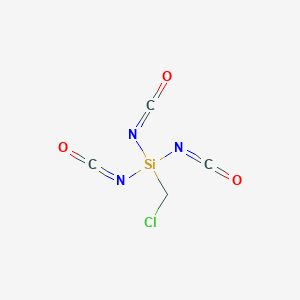
(Chloromethyl)(triisocyanato)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Chloromethyl)(triisocyanato)silane is an organosilicon compound characterized by the presence of a chloromethyl group and three isocyanato groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(triisocyanato)silane typically involves the reaction of chloromethyltrichlorosilane with silver cyanate or sodium cyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows:
ClCH2SiCl3+3AgNCO→ClCH2Si(NCO)3+3AgCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure high yield and purity of the final product. The by-products, such as silver chloride, are typically removed through filtration and other purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(Chloromethyl)(triisocyanato)silane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanato groups can be substituted with other nucleophiles, such as amines or alcohols, to form urea or carbamate derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and isocyanic acid.
Addition Reactions: The isocyanato groups can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with isocyanato groups to form urea derivatives.
Alcohols: React with isocyanato groups to form carbamates.
Water: Hydrolyzes the compound to form silanols and isocyanic acid.
Major Products Formed
Urea Derivatives: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Silanols: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
(Chloromethyl)(triisocyanato)silane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and coatings.
Organic Synthesis: Serves as a reagent for introducing isocyanato groups into organic molecules.
Bioconjugation: Utilized in the modification of biomolecules for various applications in biotechnology and medicine.
Surface Modification: Employed in the functionalization of surfaces to enhance properties such as adhesion and hydrophobicity.
Wirkmechanismus
The mechanism of action of (Chloromethyl)(triisocyanato)silane involves the reactivity of its isocyanato groups. These groups can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. The chloromethyl group can also participate in substitution reactions, further diversifying the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloromethyltrichlorosilane: Similar in structure but lacks the isocyanato groups.
Trimethylsilyl Chloride: Contains a trimethylsilyl group instead of a chloromethyl group.
Methyltrichlorosilane: Contains a methyl group instead of a chloromethyl group.
Uniqueness
(Chloromethyl)(triisocyanato)silane is unique due to the presence of both chloromethyl and triisocyanato groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
91485-22-2 |
|---|---|
Molekularformel |
C4H2ClN3O3Si |
Molekulargewicht |
203.61 g/mol |
IUPAC-Name |
chloromethyl(triisocyanato)silane |
InChI |
InChI=1S/C4H2ClN3O3Si/c5-1-12(6-2-9,7-3-10)8-4-11/h1H2 |
InChI-Schlüssel |
VMENSAFLZFGSAM-UHFFFAOYSA-N |
Kanonische SMILES |
C([Si](N=C=O)(N=C=O)N=C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Methoxy-3-(1,3-thiazol-2-yl)phenyl]acetic acid](/img/structure/B14359312.png)
![4-[(4-Aminophenyl)methyl]aniline;oxalic acid](/img/structure/B14359314.png)
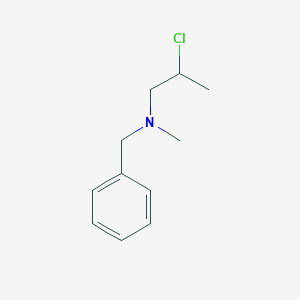
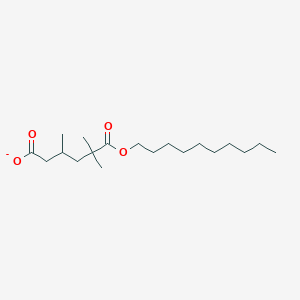
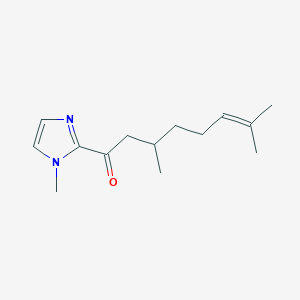


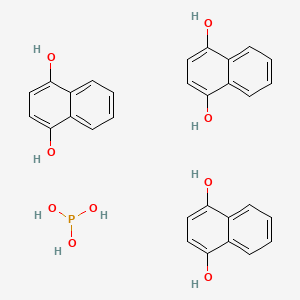

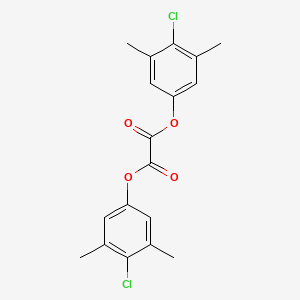
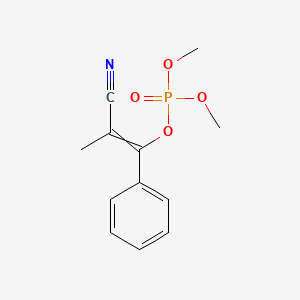
![1-(phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine](/img/structure/B14359377.png)
![2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane](/img/structure/B14359384.png)
